molecular formula C12H14O5 B15231350 Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B15231350
M. Wt: 238.24 g/mol
InChI Key: MJZAZGXNIDQYMO-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and is characterized by the presence of methoxy and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoic acid.

    Reduction: 5-methoxy-2-(2-methoxy-2-hydroxyethyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure but lacks the 5-methoxy group.

    Methyl 2-methoxybenzoate: Lacks the 2-(2-methoxy-2-oxoethyl) group.

    5-Methoxy-2-methylindole: Contains an indole ring instead of a benzoate structure.

Uniqueness

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both methoxy and ester functional groups, which confer distinct chemical reactivity and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-5-4-8(6-11(13)16-2)10(7-9)12(14)17-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZAZGXNIDQYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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